molecular formula C13H11N3 B3339624 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole CAS No. 1094653-17-4

3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole

Cat. No. B3339624
CAS RN: 1094653-17-4
M. Wt: 209.25
InChI Key: TWZNFMUOTKLUGZ-UHFFFAOYSA-N
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Description

3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole (MNT) is a chemical compound that belongs to the class of triazoles. It has gained significant attention in recent years due to its potential applications in scientific research. MNT has been found to possess various biological activities, including antitumor, antifungal, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell walls and membranes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole is its broad-spectrum activity against various cancer cell lines, fungi, and bacteria. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of 3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is to explore its mechanism of action and identify potential molecular targets. Additionally, studies could be conducted to improve the solubility and bioavailability of this compound in vivo.
In conclusion, this compound is a promising chemical compound with potential applications in scientific research. It possesses various biological activities, including antitumor, antifungal, and antimicrobial properties. The synthesis method of this compound is relatively simple, and it has been extensively studied for its potential applications in scientific research. Future studies could focus on its potential as a therapeutic agent and its mechanism of action.

Scientific Research Applications

3-methyl-5-(naphthalen-2-yl)-1H-1,2,4-triazole has been extensively studied for its potential applications in scientific research. It has been found to possess antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been shown to exhibit antifungal and antimicrobial properties against various pathogens, including Candida albicans, Aspergillus niger, and Staphylococcus aureus.

properties

IUPAC Name

5-methyl-3-naphthalen-2-yl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-9-14-13(16-15-9)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZNFMUOTKLUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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